N'-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide (non-preferred name)
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Overview
Description
N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides It is characterized by the presence of a quinoline ring substituted with a chloro group at the 2-position and a methylidene group at the 3-position, along with an acetohydrazide moiety linked to a 2-methylphenyl group
Preparation Methods
The synthesis of N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation of 2-chloroquinoline-3-carbaldehyde with 2-methylphenylhydrazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The chloro group in the quinoline ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.
Biology: It has been investigated for its antimicrobial and antifungal properties, showing activity against various bacterial and fungal strains.
Medicine: The compound has potential as an anti-inflammatory and analgesic agent, with studies indicating its ability to inhibit cyclooxygenase enzymes and reduce inflammation.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the synthesis of pro-inflammatory mediators. The compound may also interact with other molecular pathways involved in inflammation and pain.
Comparison with Similar Compounds
N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide can be compared with other similar compounds, such as:
N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which may result in different biological activities.
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives: These compounds share the hydrazide moiety and have been studied for their anti-inflammatory and analgesic activities, similar to N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide.
Properties
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2-methylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O/c1-13-6-2-4-8-16(13)21-12-18(25)24-22-11-15-10-14-7-3-5-9-17(14)23-19(15)20/h2-11,21H,12H2,1H3,(H,24,25)/b22-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDFKQGWXBYAEL-SSDVNMTOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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